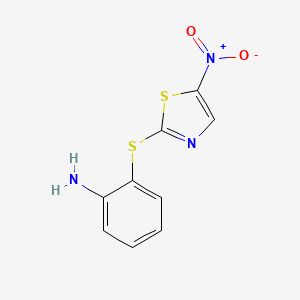

2-(2-Aminophenylthio)-5-nitrothiazole

Descripción general

Descripción

2-(2-Aminophenylthio)-5-nitrothiazole is a heterocyclic compound that features a thiazole ring substituted with an aminophenylthio group and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenylthio)-5-nitrothiazole typically involves the condensation of 2-aminothiophenol with 5-nitrothiazole. One common method includes the reaction of 2-aminothiophenol with 5-nitro-2-chlorothiazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Aminophenylthio)-5-nitrothiazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-(2-Aminophenylthio)-5-aminothiazole.

Substitution: Formation of halogenated derivatives of the thiazole ring.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Research indicates that derivatives of 2-amino-5-nitrothiazole, including 2-(2-Aminophenylthio)-5-nitrothiazole, exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit the growth of various pathogens, including bacteria and protozoa. For instance, modifications to the thiazole scaffold have been shown to enhance antibacterial activity against Helicobacter pylori and other resistant strains .

Neuroprotective Effects

A series of studies have focused on the neuroprotective potential of thiazole derivatives. Compounds derived from 2-amino-5-nitrothiazole have demonstrated inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in neurodegenerative diseases such as Alzheimer's. Specific derivatives showed promising results in inhibiting MAO-B, suggesting their potential as multi-targeted agents for neurodegenerative therapies .

Anticancer Properties

The thiazole ring is recognized for its anticancer activity. Several studies have reported that compounds containing the 2-amino-5-nitrothiazole structure exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development in cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions or condensation processes. The compound serves as a precursor for synthesizing a range of derivatives aimed at enhancing biological activity or modifying pharmacokinetic properties.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction of thiazole derivatives with amines to form thioether linkages. |

| Condensation Reactions | Combines various functional groups to yield complex thiazole-based compounds with enhanced activity. |

Case Study: MAO-B Inhibition

A study evaluated a series of semicarbazones derived from 2-amino-5-nitrothiazole for their inhibitory effects on MAO-B and ChE. Among these, specific compounds exhibited IC50 values indicating potent inhibition, suggesting their utility in developing treatments for neurodegenerative disorders .

Case Study: Antibacterial Activity

Another research effort synthesized analogues of nitazoxanide based on the 2-amino-5-nitrothiazole framework. These analogues were tested against various bacterial strains and showed improved efficacy compared to traditional antibiotics, highlighting the importance of structural modifications in enhancing antimicrobial properties .

Mecanismo De Acción

The mechanism of action of 2-(2-Aminophenylthio)-5-nitrothiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzyme active sites, inhibiting their activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzothiazole: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.

2-(2-Aminophenylthio)benzoic acid: Contains a carboxylic acid group instead of a nitro group, leading to different chemical properties and applications

Uniqueness

2-(2-Aminophenylthio)-5-nitrothiazole is unique due to the presence of both the aminophenylthio and nitro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Actividad Biológica

2-(2-Aminophenylthio)-5-nitrothiazole is a compound of interest due to its potential biological activity, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound this compound features a thiazole ring, an amino group, and a nitro group, which are critical for its biological activity. The thiazole moiety is known for its role in various pharmacological activities, including antimicrobial properties.

| Component | Description |

|---|---|

| Thiazole Ring | Heterocyclic compound with sulfur |

| Amino Group | -NH2 group enhancing solubility |

| Nitro Group | -NO2 group involved in redox reactions |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized a library of analogues based on the thiazole structure and tested their efficacy against various pathogens, including Helicobacter pylori and Clostridium difficile. The results showed that some analogues had enhanced activity compared to the parent compound nitazoxanide (NTZ), which is known for its broad-spectrum efficacy against anaerobic bacteria and parasites .

Mechanism of Action:

The primary mechanism involves the inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for energy metabolism in anaerobic organisms. The anion form of the compound competes with thiamine pyrophosphate (TPP), disrupting acetyl-CoA production necessary for cellular respiration .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise against viral infections. Studies have reported that derivatives of this compound possess antiviral activity against a range of viruses, including rotavirus and influenza . The nitro group is believed to play a role in this activity by participating in redox reactions that damage viral structures.

Case Studies

-

Study on Pseudomonas aeruginosa :

A recent investigation into the effects of this compound on Pseudomonas aeruginosa demonstrated a reduction in virulence factors such as motility and toxin production. This highlights its potential as an anti-virulence agent . -

In Vivo Studies :

Animal models treated with this compound exhibited no significant toxicity, suggesting a favorable safety profile when administered at therapeutic doses .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other compounds:

| Compound | Target Pathogen | Efficacy (MIC µg/mL) | Mechanism |

|---|---|---|---|

| This compound | H. pylori | 0.25 | PFOR inhibition |

| Nitazoxanide (NTZ) | C. difficile | 0.5 | PFOR inhibition |

| Riluzole | Pseudomonas aeruginosa | >500 | Anti-virulence |

Propiedades

IUPAC Name |

2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S2/c10-6-3-1-2-4-7(6)15-9-11-5-8(16-9)12(13)14/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGOYRDBYTYTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370716 | |

| Record name | 2-(2-Aminophenylthio)-5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-76-5 | |

| Record name | 2-[(5-Nitro-2-thiazolyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminophenylthio)-5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.